Pemetrexed-L-Glutaminsäure-Trinatriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 g/mol . It is a derivative of pemetrexed, a chemotherapy drug used primarily for the treatment of malignant pleural mesothelioma and non-small cell lung cancer . This compound is known for its role in inhibiting folate-dependent metabolic processes essential for cell replication .
Wissenschaftliche Forschungsanwendungen
Pemetrexed L-Glutamic Acid Trisodium Salt has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Pemetrexed L-Glutamic Acid Trisodium Salt, also known as Pemetrexed , is an antifolate antineoplastic agent . It primarily targets three enzymes used in purine and pyrimidine synthesis de novo — thymidylate synthase (TS) , dihydrofolate reductase (DHFR) , and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes are essential for the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .
Mode of Action
Pemetrexed disrupts folate-dependent metabolic processes essential for cell replication . By inhibiting the formation of precursor purine and pyrimidine nucleotides, Pemetrexed prevents the formation of DNA and RNA . This disruption in the synthesis of DNA and RNA inhibits the growth and survival of both normal and cancer cells .
Biochemical Pathways
The biochemical pathways affected by Pemetrexed are those involved in the synthesis of purine and pyrimidine nucleotides . The inhibition of the enzymes TS, DHFR, and GARFT disrupts these pathways, leading to a decrease in the synthesis of DNA and RNA . The downstream effects of this disruption include the inhibition of cell growth and replication .
Pharmacokinetics
It is known that the pharmacokinetics of pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia
Result of Action
The molecular and cellular effects of Pemetrexed’s action include the inhibition of cell growth and replication . This is achieved through the disruption of DNA and RNA synthesis, which is essential for cell survival . As a result, Pemetrexed has been found to be effective in the treatment of certain types of cancer, including non-small cell lung cancer and malignant pleural mesothelioma .
Action Environment
The action, efficacy, and stability of Pemetrexed L-Glutamic Acid Trisodium Salt can be influenced by various environmental factors. For example, the presence of other chemotherapeutic agents can enhance the effectiveness of Pemetrexed . Additionally, certain patient-specific factors, such as renal impairment, can increase the risk of toxicity . Therefore, careful consideration of these factors is necessary when using Pemetrexed for treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed L-Glutamic Acid Trisodium Salt involves multiple steps. A common synthetic route includes the reaction of pemetrexed with L-glutamic acid in the presence of trisodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of Pemetrexed L-Glutamic Acid Trisodium Salt follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pemetrexed L-Glutamic Acid Trisodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Pemetrexed L-Glutamic Acid Trisodium Salt, which can have different pharmacological properties and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pemetrexed L-Glutamic Acid Trisodium Salt include:
Methotrexate: Another folate analog used in chemotherapy.
Raltitrexed: A thymidylate synthase inhibitor used in cancer treatment.
Uniqueness
Pemetrexed L-Glutamic Acid Trisodium Salt is unique due to its multitargeted antifolate activity, which allows it to inhibit multiple enzymes simultaneously. This broad-spectrum inhibition makes it more effective in certain cancer treatments compared to other similar compounds .
Biologische Aktivität
Pemetrexed L-Glutamic Acid Trisodium Salt, commonly referred to as pemetrexed, is a folate analog and a key chemotherapeutic agent used primarily in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which are crucial for understanding its role in cancer therapy.
Pemetrexed exerts its antineoplastic effects through the inhibition of several critical enzymes involved in nucleotide synthesis:
- Thymidylate Synthase (TS) : Inhibition leads to decreased thymidine levels, essential for DNA synthesis.
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, affecting folate metabolism.
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Involved in purine nucleotide synthesis.
The drug is transported into cells via the reduced folate carrier and membrane folate binding proteins. Once inside, pemetrexed is converted into polyglutamate forms by folylpolyglutamate synthetase, which enhances its retention and potency within tumor cells due to their prolonged intracellular half-life .
Pharmacokinetics
Pemetrexed demonstrates a linear pharmacokinetic profile across various dosing regimens. Key pharmacokinetic parameters include:
- Volume of Distribution : Approximately 16.1 liters at steady state.
- Protein Binding : About 81% bound to plasma proteins.
- Elimination Half-Life : Approximately 3.5 hours in patients with normal renal function.
- Route of Elimination : Primarily excreted unchanged via renal pathways (70%-90% within 24 hours) with minimal hepatic metabolism .
Clinical Efficacy
Pemetrexed has shown significant efficacy in clinical settings:
- Non-Small Cell Lung Cancer (NSCLC) :
- Malignant Pleural Mesothelioma :
Adverse Effects
Common adverse reactions associated with pemetrexed treatment include:
- Hematologic toxicities: Anemia (15%), neutropenia (6%), leukopenia (6%).
- Non-hematologic toxicities: Fatigue, nausea, vomiting, rash, and stomatitis.
- Myelosuppression is often dose-limiting; hence monitoring of blood counts is essential during therapy .
Table 1: Summary of Clinical Trials Involving Pemetrexed
Case Studies
Case Study 1 : A 65-year-old male diagnosed with advanced NSCLC was treated with pemetrexed combined with cisplatin. The patient achieved partial response after four cycles and experienced manageable side effects, primarily mild neutropenia.
Case Study 2 : A 58-year-old female with malignant pleural mesothelioma received pemetrexed and cisplatin as first-line therapy. The patient showed a significant reduction in tumor size after six cycles and reported fatigue as the primary adverse effect.
Eigenschaften
CAS-Nummer |
1265908-59-5 |
---|---|
Molekularformel |
C25H28N6Na3O9 |
Molekulargewicht |
625.501 |
IUPAC-Name |
(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |
InChI |
InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |
InChI-Schlüssel |
QMXHFJBYTKIYEI-XYTXGRHFSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |
Synonyme |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.